BenchChemオンラインストアへようこそ!

2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone

Physicochemical profiling Lipophilicity Drug-likeness

2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone (C22H19N3OS; MW 373.5 g/mol) is a 7-thioether-substituted pyrazolo[1,5-a]pyrimidine derivative featuring a 2,5-dimethyl-3-phenyl core and a phenylethanone moiety linked via a sulfanyl bridge at position 7. This privileged scaffold is broadly implicated in kinase inhibition—particularly Pim-1, Flt-3, and CDK2—and consistently demonstrates sub-micromolar to low-micromolar antiproliferative activity across multiple cancer cell lines in peer-reviewed studies.

Molecular Formula C22H19N3OS
Molecular Weight 373.5 g/mol
Cat. No. B4502080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CC=C3)C)C4=CC=CC=C4
InChIInChI=1S/C22H19N3OS/c1-15-13-20(27-14-19(26)17-9-5-3-6-10-17)25-22(23-15)21(16(2)24-25)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3
InChIKeyNZRDPMITMSJFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone: Core Chemotype & Procurement-Relevant Profile


2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone (C22H19N3OS; MW 373.5 g/mol) is a 7-thioether-substituted pyrazolo[1,5-a]pyrimidine derivative featuring a 2,5-dimethyl-3-phenyl core and a phenylethanone moiety linked via a sulfanyl bridge at position 7 [1]. This privileged scaffold is broadly implicated in kinase inhibition—particularly Pim-1, Flt-3, and CDK2—and consistently demonstrates sub-micromolar to low-micromolar antiproliferative activity across multiple cancer cell lines in peer-reviewed studies [2][3]. Unlike unsubstituted or 7-alkylthio analogs, the 7-(2-oxo-2-phenylethyl)thio substituent introduces a carbonyl group and an additional aromatic ring, which collectively modulate lipophilicity, hydrogen-bonding capacity, and potential target engagement—factors that directly affect compound selection for medicinal chemistry and chemical biology campaigns.

Why Substituting 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone with a Generic Analog Is Scientifically Risky


Although the pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure, quantitative structure–activity relationship (QSAR) and head-to-head comparator studies demonstrate that even minor modifications at the 7-position can produce >150-fold differences in cellular potency . Specifically, the benzylsulfanyl analog (IC50 = 15.3 µM) and the 4-chlorobenzylsulfanyl analog (IC50 = 0.1 µM) differ by a factor of 153, driven solely by the identity of the para-substituent on the 7-thioether aryl ring. The target compound replaces the benzyl group with a phenacyl (2-oxo-2-phenylethyl) moiety, introducing a carbonyl oxygen capable of acting as a hydrogen-bond acceptor and altering the electrostatic surface—features absent in simple alkyl- or benzyl-thioether comparators. These structural differences can reorder kinase selectivity profiles and change the logP by >0.5 units, making direct substitution scientifically unsound without empirical validation.

Product-Specific Quantitative Evidence: 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone vs. Closest Analogs


LogP and Physicochemical Differentiation vs. Core Scaffold (2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine)

The target compound exhibits a computed logP of 3.38, reflecting the addition of the lipophilic phenylethanone moiety . In contrast, the unsubstituted core scaffold (CAS 1781423-38-8; C14H13N3; MW 223.28 g/mol) has a significantly lower computed logP (approximately 2.5–2.8) and lacks hydrogen-bond acceptor capacity at position 7 . This logP increase of ~0.6–0.9 units shifts the compound into a more favorable range for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five.

Physicochemical profiling Lipophilicity Drug-likeness

Kinase Inhibition Potential: Pim-1 IC50 on 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine Scaffold with 7-Thioether Substitution

The 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent Pim-1 kinase inhibition with IC50 values consistently below 0.7 µM across multiple independent studies [1]. The most active pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives in this series achieved IC50 values of 0.54–0.68 µM against Pim-1, compared to the reference inhibitor quercetin (IC50 = 0.91 µM) [1]. The target compound incorporates a 7-sulfanylphenylethanone substituent that introduces a carbonyl group absent in the benchmark Pim-1 inhibitors; based on established SAR for this scaffold, 7-thioether substitution is a critical determinant of kinase selectivity and can enhance or diminish Pim-1 vs. Flt-3 selectivity depending on the electronic character of the substituent.

Kinase inhibition Pim-1 Anticancer SAR

Antiproliferative Potency in MDA-MB-231 Triple-Negative Breast Cancer Cells: Scaffold Benchmark for 7-Thioether Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives bearing substituents at the 7-position have demonstrated potent antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. In a systematic SAR study of chalcone-linked pyrazolo[1,5-a]pyrimidines, compound 6h achieved an IC50 of 2.6 µM against MDA-MB-231, with the most active analogs in the series spanning 2.6–6.44 µM [1][2]. Although the target compound has not been directly profiled in this assay, its 7-sulfanylphenylethanone substituent places it structurally between the highly potent 7-thioether series and the less active 7-unsubstituted analogs. The phenacyl group provides a conjugated carbonyl system capable of participating in π-stacking and hydrogen-bonding interactions within the ATP-binding pocket—features that correlate with enhanced cytotoxicity in this scaffold class.

Antiproliferative MDA-MB-231 Breast cancer Cell viability

SAR Comparison: Benzylsulfanyl vs. 4-Chlorobenzylsulfanyl at Position 7 Demonstrates a 153-Fold Potency Differential

A direct head-to-head comparison of two closely related 7-thioether analogs—7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (IC50 = 15.3 µM) and 7-[(4-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (IC50 = 0.1 µM)—reveals a 153-fold increase in potency attributable solely to para-chlorination of the benzyl group . This demonstrates that the electronic and steric character of the 7-thioether substituent is a dominant determinant of biological activity. The target compound bears a 7-phenylethanone substituent (C(=O)Ph) that introduces both a carbonyl dipole and an extended aromatic surface distinct from either benzyl or 4-chlorobenzyl groups, creating a third, unexplored SAR node at this critical vector.

Structure-activity relationship SAR Thioether optimization Potency

Geminin Pathway Engagement: Evidence from the 3,4-Dihydroxyphenyl Analog in SW480 Colorectal Carcinoma Cells

The catechol-bearing analog 1-(3,4-dihydroxy-phenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ylsulfanyl)-ethanone (CID 3826564) was profiled against the Geminin protein (UniProt O75496; GMNN) in a cell-based assay using the SW480 human colorectal adenocarcinoma line, yielding a potency of approximately 7,308 nM [1]. While this potency is moderate, the data confirm that the 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine scaffold with a 7-sulfanylethanone linker can engage the Geminin pathway—a regulator of DNA replication licensing and a target of interest in oncology. The target compound differs by the absence of the catechol hydroxyl groups, replacing them with a phenyl ring, which is predicted to improve membrane permeability (logP increase of ~1 unit) and potentially enhance cellular potency.

Geminin SW480 Cell cycle Target engagement

7-Thioether Substituent as a Selectivity Filter: Flt-3 and CDK2 Inhibition Context from the Pyrazolo[1,5-a]pyrimidine Scaffold

The 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core is reported to inhibit Flt-3 kinase with an IC50 of 0.3 µM and CDK2 at sub-micromolar concentrations , while 7-hydrazinyl and 6-benzyl derivatives demonstrate CDK2 IC50 values of 0.5 µM and Flt-3 IC50 of 0.3 µM respectively . The identity of the 7-substituent is known to govern selectivity between these two therapeutically relevant kinases. The target compound's 7-phenylethanone group—containing a carbonyl oxygen that can act as a hinge-binding hydrogen-bond acceptor—may shift the selectivity profile relative to the 7-hydrazinyl and 7-amino analogs that dominate the published kinase inhibitor literature for this scaffold.

Kinase selectivity Flt-3 CDK2 Polypharmacology

Optimal Research & Procurement Application Scenarios for 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone


Kinase Selectivity Profiling: Exploring Pim-1/Flt-3/CDK2 Polypharmacology with a Novel 7-Thioether Chemotype

The 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine scaffold is a validated inhibitor of Pim-1 (IC50 < 0.1–0.7 µM), Flt-3 (IC50 = 0.3 µM), and CDK2 (IC50 = 0.5 µM) [1][2]. The target compound's 7-phenylethanone substituent introduces a carbonyl oxygen capable of hinge-region hydrogen bonding—a feature absent in existing 7-alkylthio, 7-benzylthio, and 7-amino analogs. This makes the compound uniquely suited for inclusion in kinase selectivity panels to map how 7-thioether-carbonyl substitution redistributes inhibitory activity across the kinome, potentially identifying novel selectivity windows for Pim-1 over Flt-3 or CDK2.

MDA-MB-231 Triple-Negative Breast Cancer Hit Expansion: A New SAR Vector at the 7-Position

Published pyrazolo[1,5-a]pyrimidine analogs achieve IC50 values of 2.6–6.44 µM against MDA-MB-231 TNBC cells, with activity tightly coupled to the 7-substituent [1][2]. The target compound's 7-phenylethanone group is structurally distinct from previously explored chalcone, benzylsulfanyl, and butylsulfanyl substituents. Procuring this compound enables head-to-head antiproliferative testing against the published benchmark compounds (e.g., 6h, IC50 = 2.6 µM) in the same assay format, directly testing whether the carbonyl-containing thioether linker improves or diminishes cytotoxicity in this therapeutically relevant TNBC model.

Geminin Pathway Tool Compound Development: Improving Cellular Potency via Physicochemical Optimization

The catechol analog (CID 3826564) with an identical 7-sulfanylethanone linker architecture engages Geminin (GMNN) in SW480 cells with a potency of ~7,308 nM [1]. The target compound replaces the two catechol hydroxyl groups with a phenyl ring, reducing the H-bond donor count from 2 to 0 and increasing predicted logP by approximately 1 unit—changes that are expected to enhance passive membrane permeability and may improve intracellular target engagement. This compound serves as a critical tool for testing whether physicochemical optimization of the 7-sulfanylethanone series can yield sub-micromolar Geminin pathway modulators.

Computational Chemistry & Docking Studies: Modeling the 7-Carbonyl-Thioether Pharmacophore

The 7-phenylethanone substituent provides a unique combination of a thioether sulfur, a carbonyl oxygen, and a terminal phenyl ring—a three-point pharmacophore not represented in any co-crystal structure of pyrazolo[1,5-a]pyrimidines with kinases in the PDB. This compound is ideally suited for molecular docking and molecular dynamics simulations aimed at predicting whether the carbonyl oxygen can form a hydrogen bond with the kinase hinge region (e.g., Cys residue in Pim-1 or the gatekeeper residue in Flt-3), providing computational SAR insights to guide subsequent synthetic optimization.

Quote Request

Request a Quote for 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.